molecular formula C10H9ClN2O B1610499 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole CAS No. 50737-31-0

5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B1610499
CAS RN: 50737-31-0
M. Wt: 208.64 g/mol
InChI Key: MWQGYNOPINNJNN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is an organic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The ring is substituted with a chloromethyl group at the 5-position and a 3-methylphenyl group at the 3-position.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The chloromethyl and 3-methylphenyl groups could be introduced through substitution reactions. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its functional groups. The oxadiazole ring is a heterocycle and may contribute to the compound’s reactivity. The chloromethyl group is a good leaving group, which means it could be replaced by other groups in a reaction. The 3-methylphenyl group is an aromatic ring, which could participate in electrophilic aromatic substitution reactions.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The oxadiazole ring might undergo reactions at the nitrogen or oxygen atoms. The chloromethyl group could be involved in substitution reactions, and the 3-methylphenyl group could undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces.


Scientific Research Applications

Photo-luminescent Properties and Mesomorphic Behaviour

A series of 1,3,4-oxadiazole derivatives, synthesized and characterized, displayed significant photo-luminescent properties and mesomorphic behaviour, useful in the development of new materials with potential applications in optical and electronic devices. These compounds exhibited cholesteric and nematic/smectic A mesophases, contributing to the field of liquid crystal research and offering insights into the development of novel photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).

Corrosion Inhibition

Oxadiazole derivatives have been evaluated as corrosion inhibitors, showing high efficiency in protecting mild steel in acidic environments. This application is crucial for extending the lifespan of metal components in various industrial systems (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Antibacterial Activity

Novel oxadiazole derivatives have been synthesized and demonstrated significant antibacterial activity. These findings suggest their potential application in developing new antibacterial agents, contributing to the ongoing fight against bacterial resistance (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Anticancer Activity

Research has identified certain oxadiazole compounds as novel apoptosis inducers with potential as anticancer agents. These findings are significant for the development of new therapeutic options for cancer treatment, showing activity against breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Electrochemical Synthesis

The electrochemical synthesis of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives showcases a green and efficient method for preparing oxadiazole compounds, highlighting the versatility of these compounds in various applications, from materials science to pharmaceuticals (Kumar, 2012).

Safety And Hazards

Without specific safety data, it’s hard to predict the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses (for example, in drug discovery or materials science), and optimizing its synthesis.


properties

IUPAC Name

5-(chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQGYNOPINNJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509549
Record name 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

CAS RN

50737-31-0
Record name 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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